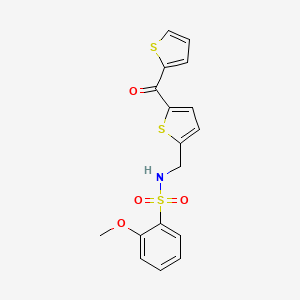

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a thiophene ring system

Properties

IUPAC Name |

2-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S3/c1-22-13-5-2-3-7-16(13)25(20,21)18-11-12-8-9-15(24-12)17(19)14-6-4-10-23-14/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEZUFJDINZALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivatives are then subjected to further functionalization to introduce the sulfonamide and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiophene derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including multidrug-resistant pathogens like Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL, indicating strong antibacterial potential.

Antioxidant Properties : The presence of methoxy and thiophene groups may confer antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. This property is crucial in preventing cellular damage and has implications for treating diseases characterized by oxidative stress .

Anticancer Potential : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Research into similar thiophene derivatives has indicated potential antitumor effects, warranting further investigation into the efficacy of this compound in cancer models .

Material Science

The unique properties of thiophene derivatives make them suitable for applications in material science. They can be utilized in the development of conductive polymers and organic semiconductors due to their electronic properties. The synthesis of new materials incorporating these compounds could lead to advancements in organic electronics and photovoltaic devices.

Industrial Applications

In industrial settings, 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can serve as an intermediate in the synthesis of more complex thiophene derivatives used in various chemical processes. Its ability to undergo oxidation, reduction, and substitution reactions allows for the creation of diverse chemical products tailored for specific industrial needs .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or other proteins. The thiophene rings may also play a role in the compound’s activity by facilitating interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a methoxy group, and a thiophene ring system. This combination of functional groups and structural features gives the compound distinct chemical and biological properties that set it apart from other similar compounds.

Biological Activity

2-Methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of a methoxy group and thiophene rings, suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

The molecular formula of this compound is , with a molecular weight of 393.5 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 1421443-23-3 |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzenesulfonamides have been shown to inhibit hypoxia-inducible factor (HIF) and carbonic anhydrase IX (CA IX), which are crucial in cancer progression.

Case Study: Anticancer Efficacy

A study involving various benzenesulfonamide derivatives reported that certain analogs exhibited IC50 values ranging from 1.48 µM to 9.83 µM against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, indicating potent cytotoxic effects under hypoxic conditions . The mechanism of action involved inducing apoptosis through the activation of caspases, suggesting that this compound may similarly affect cancer cell viability.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been widely studied, with promising results against various bacterial strains. The specific compound under consideration may exhibit similar properties due to its structural features.

Antibacterial Mechanism

Research indicates that thiophene derivatives can inhibit protein synthesis and disrupt nucleic acid production in bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus . This suggests that this compound could potentially serve as a lead compound for developing new antibiotics.

Other Biological Activities

Beyond anticancer and antimicrobial effects, there is ongoing research into other therapeutic applications of thiophene derivatives, including:

- Antioxidant Activity : Thiophene compounds have been noted for their ability to scavenge free radicals.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

Q & A

Q. What are common synthetic routes for preparing 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves coupling sulfonamide precursors with thiophene derivatives. Key steps include:

- Sulfonamide Formation: Reacting 2-methoxybenzenesulfonyl chloride with a thiophene-containing amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Thiophene Functionalization: Introducing the thiophene-2-carbonyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the substituent’s reactivity .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is commonly employed .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR in deuterated solvents (e.g., DMSO-d) identify functional groups and confirm regiochemistry .

- X-ray Crystallography: Single-crystal diffraction (using SHELX software ) resolves the 3D structure. For example, a related sulfonamide (N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) was refined to an R factor of 0.035, with a data-to-parameter ratio of 18.8 .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene derivatization be addressed during synthesis?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., methoxy or sulfonamide) to control acylation sites on thiophene rings. For example, lithiation with LDA at -78°C followed by quenching with thiophene-2-carbonyl chloride ensures selective substitution .

- Computational Guidance: DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How are discrepancies in crystallographic data resolved during structural refinement?

Methodological Answer:

- SHELX Refinement: Iterative cycles of least-squares refinement (SHELXL) adjust atomic displacement parameters and occupancy factors. Contradictions in bond lengths or angles (e.g., C–S bonds varying by ±0.02 Å) are resolved by re-examining diffraction data for twinning or disorder .

- Validation Tools: Programs like PLATON check for missed symmetry or hydrogen-bonding inconsistencies .

Q. What computational strategies predict the biological activity of this sulfonamide?

Methodological Answer:

- Docking Studies: Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .

- QSAR Models: CoMFA or CoMSIA correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Biological Research Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.